4-Bromo-2,6-diethyloxane
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Overview
Description
4-Bromo-2,6-diethyloxane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the oxane ring, which is substituted with ethyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diethyloxane can be achieved through several methods. One common approach involves the bromination of 2,6-diethyloxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically takes place under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2,6-diethyloxane-4-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used
Major Products Formed
Substitution: 2,6-diethyloxane-4-ol
Elimination: 2,6-diethyl-4-oxene
Oxidation: 2,6-diethyloxane-4-aldehyde or 2,6-diethyloxane-4-carboxylic acid
Scientific Research Applications
4-Bromo-2,6-diethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethyloxane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethyloxane
- 4-Chloro-2,6-diethyloxane
- 4-Iodo-2,6-diethyloxane
Uniqueness
4-Bromo-2,6-diethyloxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
88404-80-2 |
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Molecular Formula |
C9H17BrO |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-bromo-2,6-diethyloxane |
InChI |
InChI=1S/C9H17BrO/c1-3-8-5-7(10)6-9(4-2)11-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
YJCZKZKLUYFCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CC(O1)CC)Br |
Origin of Product |
United States |
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